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molecular formula C9H19NO2 B8425739 N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)propan-1-amine

N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)propan-1-amine

Cat. No. B8425739
M. Wt: 173.25 g/mol
InChI Key: JTLQUIFHVLGKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524702B2

Procedure details

To a solution of propylamine (0.72 mL, 7.7 mmol) and 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1.0 g, 7.7 mmol) in 1,2-dichloroethane (25 mL) was added sodium triacetoxyborohydride (2.28 g, 10.8 mmol). The mixture was stirred for 1.5 h at room temperature. The reaction mixture was then quenched with sat'd aq NaHCO3 and extracted with EtOAc. The organic layer was dried with MgSO4, filtered, and concentrated under reduced pressure to give the crude material that was purified by silica gel flash column chromatography (CH2Cl2 to 10% MeOH in CH2Cl2, gradient) to afford 1.26 g (73%) of N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)propan-1-amine.
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].[CH3:5][C:6]1([CH3:13])[O:10][CH:9]([CH:11]=O)[CH2:8][O:7]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[CH3:13][C:6]1([CH3:5])[O:10][CH:9]([CH2:11][NH:4][CH2:1][CH2:2][CH3:3])[CH2:8][O:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.72 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
1 g
Type
reactant
Smiles
CC1(OCC(O1)C=O)C
Name
Quantity
2.28 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with sat'd aq NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude material that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel flash column chromatography (CH2Cl2 to 10% MeOH in CH2Cl2, gradient)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(OCC(O1)CNCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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